

Efficacy and Safety Profile of Velnacrine

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Compound Focus: Velnacrine Maleate

CAS No.: 112964-99-5

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The table below summarizes the key findings from a 24-week, double-blind, placebo-controlled study, which provides the most comprehensive data on Velnacrine's effects.

Aspect	Details & Findings
Efficacy (vs. Placebo)	Modest but significant cognitive and global benefits. Deterioration on Alzheimer's Disease Assessment Scale (ADAS-Cog) halted in treatment groups; 225 mg/day dose more effective than 150 mg/day [1].
Common Side Effects	Diarrhea most frequent; generally did not interrupt therapy [1].
Serious Adverse Events	Reversible abnormal liver function: 5x upper limits normal in 30% (150 mg) and 24% (225 mg) of patients, vs. 3% in placebo. Led to treatment discontinuation [1].
Other Safety Concerns	Preclinical data suggests potential for increased leukocyte-endothelial cell interactions , indicating a possible pro-inflammatory effect [2].

Key Experimental Data and Protocols

The primary evidence for Velnacrine's performance comes from a specific clinical trial. Here is the detailed methodology:

1. Core Clinical Trial (Mentane Study Group, 1995) [1]

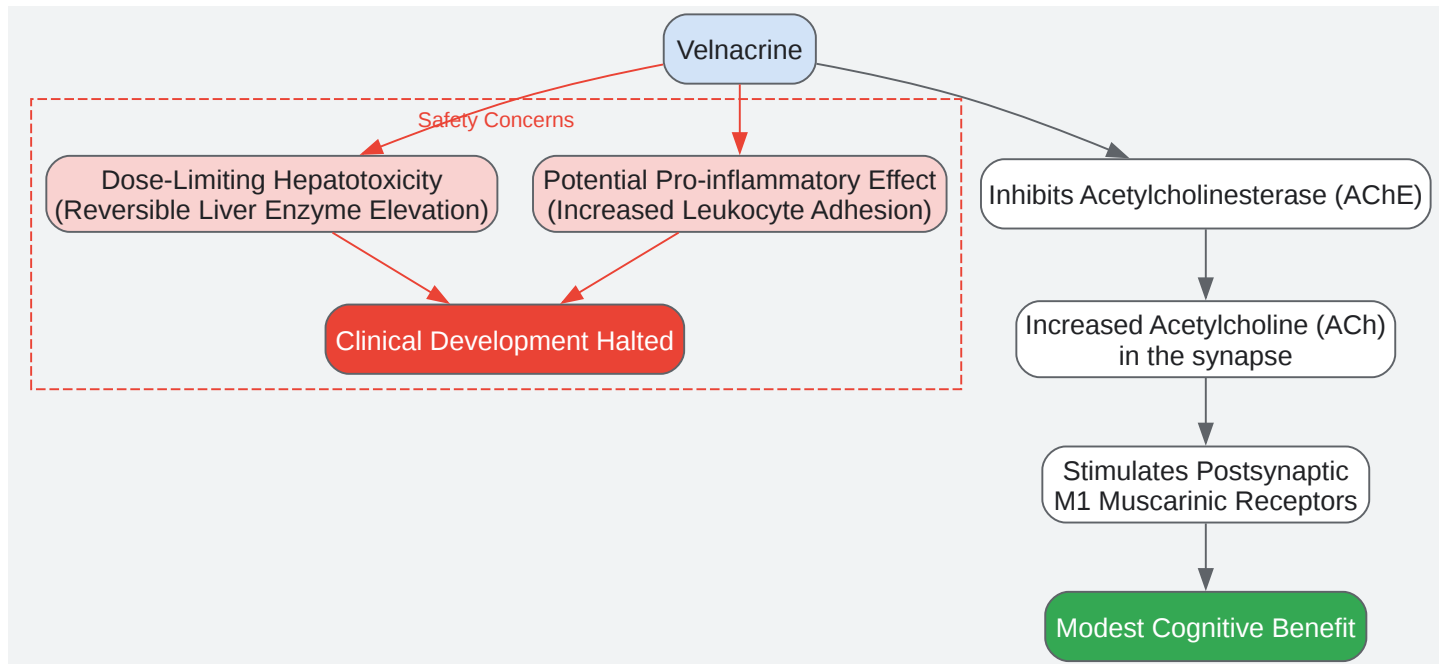
- **Objective:** To evaluate the long-term (24-week) effectiveness and safety of **Velnacrine maleate** in patients with clinically probable Alzheimer's disease.
- **Study Design:**
 - **Design:** Randomized, double-blind, placebo-controlled.
 - **Participants:** 449 patients were randomized into three groups: Placebo (n=152), Velnacrine 150 mg/day (n=149), Velnacrine 225 mg/day (n=148).
 - **Phases:** The study began with a single-blind washout period before randomization into the 24-week treatment phase.
- **Primary Endpoints:**
 - **Cognitive Behavior and Memory:** Measured using the Alzheimer's Disease Assessment Scale (ADAS).
 - **Global Change:** Measured using the Clinical Global Impression of Change (CGIC) scale.
- **Secondary Endpoints:** Caregiver-rated scales.
- **Key Findings:**
 - **Efficacy:** Scores on the ADAS cognitive subscale deteriorated in the placebo group but not in the Velnacrine groups. The higher dose (225 mg/day) was significantly more effective than the lower dose (150 mg/day). Positive findings were also observed on the CGIC scale [1].
 - **Safety:** The most significant safety issue was dose-related, reversible hepatotoxicity (elevated liver enzymes), which led to a high rate of treatment discontinuation in the active groups [1].

2. Preclinical Microcirculatory Study [2]

- **Objective:** To evaluate the local effect of Velnacrine on inflammatory response in the microcirculatory network.
- **Study Design:**
 - **Model:** Wistar rats' cremaster muscle.
 - **Method:** Local application of Velnacrine and observation of leukocyte-endothelium interactions (rolling and adherence) in post-capillary venules.
- **Key Finding:** Velnacrine caused a significant increase in rolling and adherent leukocytes, suggesting it may promote pro-inflammatory cell adhesion [2].

Mechanism of Action and Safety Concerns

Velnacrine's intended therapeutic mechanism and the pathways linked to its adverse effects are illustrated below.

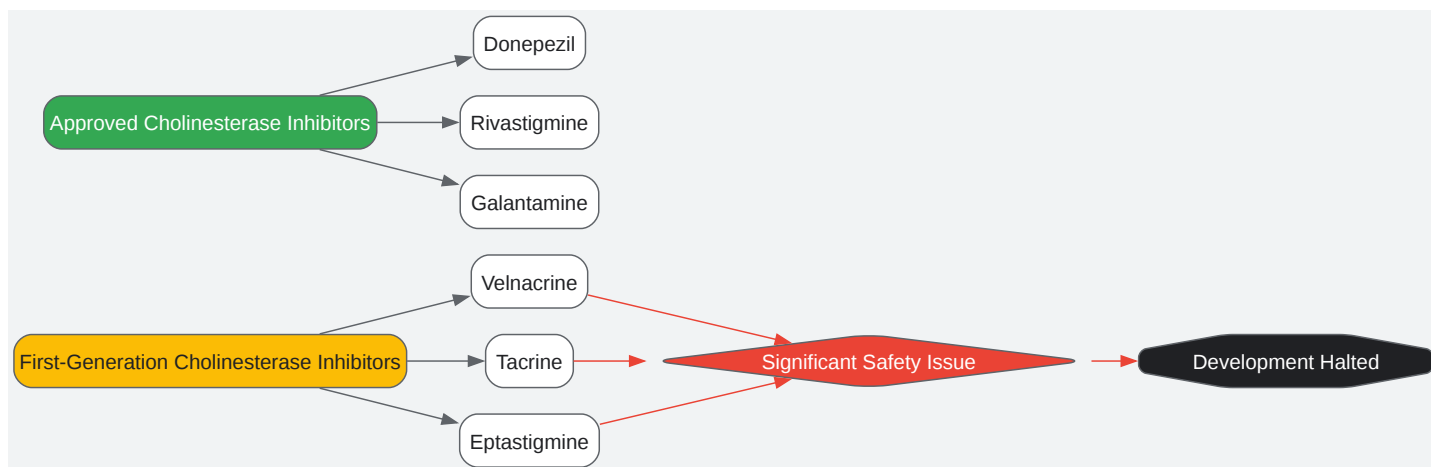


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Diagram: Velnacrine's dual pathways of modest benefit and significant safety concerns.

Comparison with Other Cholinesterase Inhibitors

Velnacrine was part of a generation of early cholinesterase inhibitors. Its profile helps explain why some drugs succeeded while others, like Velnacrine, did not.



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Diagram: The clinical trajectory of Velnacrine compared to other cholinesterase inhibitors.

- **Velnacrine's Outcome:** Development was halted primarily due to **hepatotoxicity**, a problem it shared with Tacrine, the first approved drug for Alzheimer's [1] [3] [4]. Eptastigmine, another contemporary, was also discontinued due to a risk of neutropenia (low white blood cell count) [3].
- **Contrast with Approved Drugs:** The cholinesterase inhibitors that ultimately gained approval (Donepezil, Rivastigmine, Galantamine) demonstrated a more favorable safety and tolerability profile, leading to their widespread clinical adoption [5] [6].

Conclusion for Researchers

For the research and drug development community, **Velnacrine Maleate** serves as a **historical case study** in the challenges of developing cholinesterase inhibitors.

- The drug provided **proof-of-concept** that this class could produce modest cognitive benefits in Alzheimer's patients [1].

- However, its **dose-limiting hepatotoxicity** underscored the critical importance of a wide therapeutic window and a favorable safety profile for long-term use in a vulnerable population [1] [4].

The discontinuation of Velnacrine, alongside Tacrine and Eptastigmine, highlighted these safety hurdles, which were successfully overcome by the next generation of drugs like Donepezil, Rivastigmine, and Galantamine.

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To cite this document: Smolecule. [Efficacy and Safety Profile of Velnacrine]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b619733#velnacrine-maleate-long-term-effects>]

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